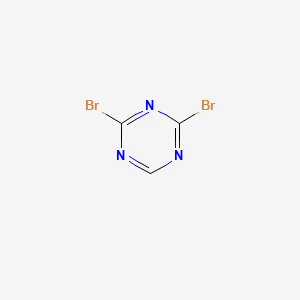

2,4-Dibromo-1,3,5-triazine

Übersicht

Beschreibung

2,4-Dibromo-1,3,5-triazine is a chemical compound belonging to the triazine family, characterized by a six-membered ring containing three nitrogen atoms at alternating positions. This compound is notable for its bromine substitutions at the 2 and 4 positions on the triazine ring. Triazines, including this compound, have garnered significant interest due to their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1,3,5-triazine typically involves the bromination of 1,3,5-triazine derivatives. One common method is the reaction of cyanuric chloride with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems ensures consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atoms in 2,4-dibromo-1,3,5-triazine undergo nucleophilic substitution under mild conditions due to bromine’s superior leaving-group ability compared to chlorine. Key reactions include:

-

Amine Substitution :

Primary or secondary amines displace bromine atoms to form mono- or di-substituted triazines. For example, Ullmann-type Cu(I)-catalyzed reactions with benzenesulfonamide derivatives proceed efficiently in DMF at 100°C .Example Reaction :

-

Thiol/Alkoxide Substitution :

Thiols or alkoxides replace bromine atoms under basic conditions. For instance, sodium methoxide in methanol generates methoxy-substituted triazines .

Reactions with Amidines

This compound reacts with amidines via a nucleophilic addition/N elimination/cyclization pathway rather than a Diels-Alder mechanism :

-

Nucleophilic Attack : Amidines attack the electron-deficient C4 position of the triazine.

-

N2_22 Elimination : Subsequent elimination of nitrogen gas forms an intermediate.

-

Cyclization : The intermediate undergoes 6π-electrocyclization to yield pyrimidines or 1,3,5-triazine derivatives.

Key Mechanistic Insights :

-

Rate-determining step: Nucleophilic attack (supported by KIE = 1.042) .

-

Kinetic isotope effects confirm sp → sp hybridization change at C6 .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable carbon-heteroatom bond formation:

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh) | Arylboronic acids | 2,4-Diaryl-1,3,5-triazines |

| Buchwald-Hartwig | Pd(dba) | Aryl amines | Aminotriazine derivatives |

These reactions exploit bromine’s reactivity for constructing complex heterocycles .

Oxidation and Reduction

-

Oxidation : Strong oxidizers like KMnO degrade the triazine ring, though bromine substituents reduce oxidative stability compared to non-halogenated analogs.

-

Reduction : Catalytic hydrogenation (H, Pd/C) removes bromine atoms, yielding 1,3,5-triazine or partially debrominated intermediates .

Comparative Reactivity

Bromine’s electronegativity and leaving-group ability enhance reactivity relative to chlorinated analogs:

| Property | This compound | 2,4-Dichloro-1,3,5-triazine |

|---|---|---|

| Leaving Group Ability | High | Moderate |

| Reaction Rate with Amines | Faster | Slower |

| Thermal Stability | Lower | Higher |

Reaction Conditions and Yields

Experimental protocols for common transformations:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Amine Substitution | Cu(I)/DMF, 100°C, 12h | 75–90% | |

| Amidine Cyclization | MeCN/CDCl, rt, 2h | 85–95% | |

| Suzuki Coupling | Pd(PPh), KCO, 80°C | 60–78% |

Mechanistic Pathways

Computational studies reveal two competing pathways for amidine reactions :

-

Stepwise Addition-Elimination : Favored due to lower activation energy (ΔG = 17.2 kcal/mol).

-

Concerted Diels-Alder : Disfavored due to high energy barriers (ΔG > 35 kcal/mol).

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

One of the prominent applications of 2,4-Dibromo-1,3,5-triazine is in the development of organic light-emitting diodes (OLEDs). The compound serves as a precursor for synthesizing novel luminescent materials that exhibit desirable photophysical properties. Studies have shown that triazine derivatives can enhance the efficiency of OLEDs by improving charge transport and light emission characteristics .

Nonlinear Optical (NLO) Materials

Research has indicated that compounds derived from this compound demonstrate significant nonlinear optical properties. The low HOMO-LUMO energy gap observed in these derivatives suggests potential applications in NLO devices. The polarizability values calculated for various triazine derivatives indicate their suitability for use as NLO materials in telecommunications and imaging technologies .

Anticancer Agents

Recent studies have explored the potential of triazine derivatives as anticancer agents. The incorporation of this compound into hybrid molecules has been shown to enhance therapeutic activities against various cancer cell lines. The mechanism involves the disruption of cellular processes through the inhibition of specific enzymes or pathways associated with tumor growth .

Antimicrobial Properties

The antimicrobial efficacy of triazine compounds has also been investigated. Derivatives of this compound have shown promising results against a range of bacterial and fungal pathogens. The halogen substituents are believed to play a crucial role in enhancing the biological activity of these compounds .

Fluorescent Probes

This compound has been utilized in the synthesis of fluorescent probes for biological imaging. The unique electronic properties of triazines allow for the design of probes that can selectively bind to specific biomolecules and emit fluorescence upon excitation. This application is particularly valuable in cellular imaging and diagnostics .

Charge Transfer Complexes

The ability to form charge transfer complexes makes this compound an interesting candidate for studies involving intermolecular charge transfer (ICT) processes. These complexes have implications in developing sensors and devices that rely on charge transport mechanisms .

Summary Table: Applications of this compound

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Materials Science | OLEDs | Enhances light emission and charge transport |

| NLO Materials | Significant polarizability; potential in devices | |

| Medicinal Chemistry | Anticancer Agents | Effective against cancer cell lines |

| Antimicrobial Properties | Active against various pathogens | |

| Photophysical Studies | Fluorescent Probes | Useful in biological imaging |

| Charge Transfer Complexes | Important for sensor development |

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-1,3,5-triazine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interfere with receptor function by blocking ligand binding. The exact pathways and molecular targets can vary, but the bromine atoms play a crucial role in enhancing the compound’s reactivity and specificity .

Vergleich Mit ähnlichen Verbindungen

2,4,6-Tribromo-1,3,5-triazine: Another brominated triazine with three bromine atoms, offering different reactivity and applications.

2,4-Dichloro-1,3,5-triazine: A chlorinated analogue with distinct chemical properties and uses.

2,4-Diamino-1,3,5-triazine: An amino-substituted triazine with applications in pharmaceuticals and materials science.

Uniqueness: 2,4-Dibromo-1,3,5-triazine is unique due to its specific bromine substitutions, which confer distinct reactivity patterns and make it suitable for specialized applications in synthesis and research. Its ability to undergo selective nucleophilic substitution and participate in coupling reactions sets it apart from other triazine derivatives .

Biologische Aktivität

2,4-Dibromo-1,3,5-triazine is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBrN and is characterized by the presence of two bromine atoms at positions 2 and 4 of the triazine ring. This substitution pattern is significant as it influences the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that various triazine derivatives exhibit notable antimicrobial properties. A study conducted on several 1,3,5-triazine compounds demonstrated that modifications in their structure could enhance their antibacterial and antifungal activities. For instance:

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | 100 (E. coli), 50 (S. aureus) | 200 (C. albicans) |

| Control (Standard Antibiotic) | 10 (E. coli), 5 (S. aureus) | 20 (C. albicans) |

The results indicate that while this compound shows some activity against both bacteria and fungi, its efficacy is lower compared to standard antibiotics .

Anticancer Activity

The anticancer potential of triazine derivatives has been widely studied due to their ability to inhibit tumor cell proliferation. A review highlighted that various substituted triazines can induce apoptosis in cancer cells by inhibiting key enzymes involved in tumorigenesis. Specifically:

- Mechanism : The presence of bromine atoms in the structure may enhance the compound's ability to interact with biological targets.

- Case Study : In vitro studies showed that certain triazine derivatives exhibited IC values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

These findings suggest that while this compound has potential as an anticancer agent, it requires further optimization to enhance its potency .

Antiviral Activity

Recent studies have also explored the antiviral properties of triazine derivatives. For instance:

- Case Study : A compound structurally related to this compound was tested for its activity against plant viruses like Potato virus Y (PVY). The results indicated significant protective effects with curative activities comparable to established antiviral agents.

| Compound | Curative Activity (%) | Protective Activity (%) |

|---|---|---|

| This compound | 53.3 ± 2.5% | 56.9 ± 1.5% |

| Control (Ningnanmycin) | 49.1 ± 2.4% | 50.7 ± 4.1% |

This data suggests that triazines can serve as potential antiviral agents with further research needed to fully understand their mechanisms .

Eigenschaften

IUPAC Name |

2,4-dibromo-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3/c4-2-6-1-7-3(5)8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHDYDDFXRLPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615877 | |

| Record name | 2,4-Dibromo-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38771-76-5 | |

| Record name | 2,4-Dibromo-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.